3-Methyl-3-propan-2-yloxolan-2-one

Anticonvulsant Selectivity GABAA Antagonism Seizure Model Profiling

3-Methyl-3-propan-2-yloxolan-2-one (CAS 132462-11-4), also designated alpha-isopropyl-alpha-methyl-gamma-butyrolactone (alpha-IMGBL), is a small-molecule gamma-butyrolactone derivative that functions as a competitive antagonist at the picrotoxin binding site of the GABAA receptor complex. It is classified as a GABAA receptor alpha-1, beta-2, and gamma-2 subunit inhibitor.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 132462-11-4
Cat. No. B139502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-propan-2-yloxolan-2-one
CAS132462-11-4
Synonymsalpha-IMGBL
alpha-isopropyl-alpha-methyl-gamma-butyrolactone
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)C1(CCOC1=O)C
InChIInChI=1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3
InChIKeyNUQBWYMPMSPNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-propan-2-yloxolan-2-one (alpha-IMGBL): A Reference-Standard GABAA Receptor Antagonist for Neuroscience Research Procurement


3-Methyl-3-propan-2-yloxolan-2-one (CAS 132462-11-4), also designated alpha-isopropyl-alpha-methyl-gamma-butyrolactone (alpha-IMGBL), is a small-molecule gamma-butyrolactone derivative that functions as a competitive antagonist at the picrotoxin binding site of the GABAA receptor complex. It is classified as a GABAA receptor alpha-1, beta-2, and gamma-2 subunit inhibitor [1]. Originally developed as an experimental anticonvulsant, alpha-IMGBL is selectively effective in blocking pentylenetetrazol (PTZ)-induced seizures in murine models, distinguishing it from broader-spectrum anticonvulsants [2]. Its pharmacological action is defined by selective inhibition of use-dependent picrotoxin block mechanisms [3].

Why Generic alpha-Substituted Gamma-Butyrolactone Substitution Fails for 3-Methyl-3-propan-2-yloxolan-2-one Procurement


Generic or simple structural substitution among alpha-alkyl-substituted gamma-butyrolactones is not feasible for procurement decisions due to divergent pharmacological profiles governed by alkyl chain composition. The target compound, alpha-IMGBL, is distinguished by its alpha-isopropyl substituent, which imparts a unique selectivity profile: it acts as an antagonist that prevents only DMCM- and PTZ-induced seizures, whereas structurally analogous compounds like alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) demonstrate a broader anticonvulsant spectrum, preventing all seizures except those induced by strychnine and aminophylline [1]. Furthermore, alpha-IMGBL's mechanism as a picrotoxin receptor antagonist that selectively blocks use-dependent picrotoxin effects is not replicated by other GABAA modulators [2]. These data indicate that small alterations in the alpha-alkyl group directly alter the spectrum of anticonvulsant action and receptor-level mechanism, rendering simple analog substitution scientifically invalid for research requiring precise GABAergic modulation.

3-Methyl-3-propan-2-yloxolan-2-one Quantitative Comparative Evidence: Procurement Differentiation from Analog Compounds


Selective Anticonvulsant Spectrum of alpha-IMGBL vs. alpha-EMTBL in Murine Seizure Models

In a direct head-to-head comparison of anticonvulsant activity against nine distinct chemically-induced seizure models in mice, alpha-IMGBL (3-Methyl-3-propan-2-yloxolan-2-one) demonstrated a highly restricted efficacy profile, preventing only DMCM- and pentylenetetrazol (PTZ)-induced seizures. This contrasts sharply with the closely related analog alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL), which prevented all seizures except those induced by strychnine (STR) and aminophylline [1]. The data illustrates that alpha-IMGBL is a selective antagonist, whereas alpha-EMTBL behaves as a broad-spectrum anticonvulsant.

Anticonvulsant Selectivity GABAA Antagonism Seizure Model Profiling

Competitive Displacement of [35S]-TBPS from the Picrotoxin Receptor: alpha-IMGBL vs. Pentobarbital

Alpha-IMGBL competitively displaces [35S]-TBPS from the picrotoxin binding site of the GABAA receptor complex in a manner that is not blocked by the GABA antagonist bicuculline methobromide. In contrast, the barbiturate pentobarbital inhibits [35S]-TBPS binding in a manner that is blocked by bicuculline methobromide, and it simultaneously enhances [3H]flunitrazepam and [3H]muscimol binding [1]. This demonstrates that alpha-IMGBL binds directly to the picrotoxin site, whereas pentobarbital acts allosterically via a bicuculline-sensitive site.

Radioligand Binding Picrotoxin Site GABAA Receptor Complex

Selective Blockade of Use-Dependent Picrotoxin Mechanism by alpha-IMGBL in Hippocampal Neurons

Whole-cell voltage-clamp recordings from dissociated rat hippocampal neurons revealed that alpha-IMGBL selectively blocks the use-dependent mechanism of picrotoxin inhibition of GABA-evoked currents, leaving a residual picrotoxin effect that is independent of GABA application time or concentration. The picrotoxin receptor agonist beta-ethyl-beta-methyl-gamma-butyrolactone (beta-EMGBL), used as a comparator, exclusively blocked GABA current in a use-dependent manner [1]. This indicates that alpha-IMGBL differentiates between two distinct picrotoxin block mechanisms, a property not shared by beta-EMGBL.

Electrophysiology Use-Dependent Block GABA Currents

GABAA Receptor Subunit Inhibitor Profile of alpha-IMGBL vs. Class-Wide Agonists

Alpha-IMGBL is explicitly identified as an inhibitor of the GABAA receptor alpha-1, beta-2, and gamma-2 subunits [1]. This contrasts with GABAA receptor agonists such as THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), which activates the receptor, or modulators like clonazepam that enhance GABA-mediated inhibition. In the same comparative anticonvulsant study, THIP blocked only bicuculline- and picrotoxin-induced seizures, demonstrating a fundamentally different pharmacological profile [2].

Receptor Subunit Selectivity GABAA Pharmacology Inhibitor Profiling

Strategic Procurement Scenarios: Where 3-Methyl-3-propan-2-yloxolan-2-one (alpha-IMGBL) Delivers Necessary Selectivity


Selective Pharmacological Isolation of DMCM- or PTZ-Sensitive Seizure Pathways in Rodent Models

Researchers investigating the specific GABAA receptor-mediated pathways underlying DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) or PTZ (pentylenetetrazol) convulsant mechanisms require a selective antagonist that does not interfere with other seizure pathways. Alpha-IMGBL, which prevents only DMCM- and PTZ-induced seizures out of nine tested models, provides precise pharmacological isolation without the confounding broad-spectrum effects of compounds like alpha-EMTBL [1]. This selectivity is essential for studies aimed at understanding convulsant-specific GABAergic dysregulation.

Direct Competitive Binding Studies at the Picrotoxin/TBPS Site of the GABAA Receptor

For radioligand displacement assays using [35S]-TBPS, alpha-IMGBL serves as a competitive ligand that binds directly to the picrotoxin site without allosteric modulation of benzodiazepine or GABA sites. Unlike pentobarbital, its inhibition of [35S]-TBPS binding is not blocked by bicuculline, confirming a direct interaction [1]. This makes alpha-IMGBL the preferred tool for characterizing the picrotoxin binding site in receptor binding assays.

Electrophysiological Dissection of Use-Dependent vs. Use-Independent Picrotoxin Block in Neuronal Preparations

In patch-clamp electrophysiology experiments using cultured hippocampal or cortical neurons, alpha-IMGBL uniquely blocks the use-dependent component of picrotoxin inhibition while leaving the use-independent component intact [1]. This property enables researchers to separately study the two kinetically distinct mechanisms of picrotoxin block, a capability not afforded by other gamma-butyrolactone analogs or picrotoxin itself.

Negative Control for GABAA Receptor Subunit Inhibition Studies

When designing experiments that require a selective GABAA receptor inhibitor acting at alpha-1, beta-2, and gamma-2 subunits without the confounding actions of positive allosteric modulators (e.g., clonazepam) or agonists (e.g., THIP), alpha-IMGBL is the logical procurement choice [1]. Its defined inhibitory profile allows it to serve as a negative control or reference antagonist in subunit-specific pharmacology studies [2].

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